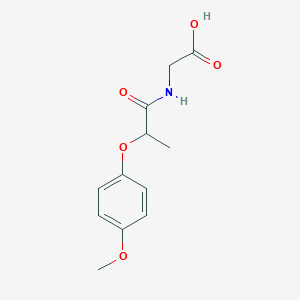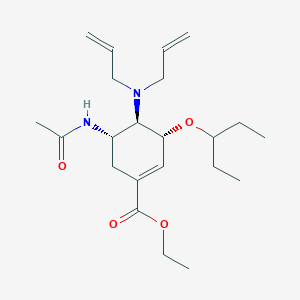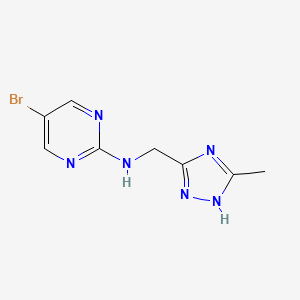
5-Bromo-N-((5-methyl-1h-1,2,4-triazol-3-yl)methyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-((5-methyl-1h-1,2,4-triazol-3-yl)methyl)pyrimidin-2-amine is a heterocyclic compound that features a bromine atom, a pyrimidine ring, and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((5-methyl-1h-1,2,4-triazol-3-yl)methyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized by reacting 5-methyl-1H-1,2,4-triazole with a suitable brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Pyrimidine: The brominated triazole is then coupled with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole and pyrimidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) in polar aprotic solvents like acetonitrile (CH3CN).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyrimidine derivative .
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Bromo-N-((5-methyl-1h-1,2,4-triazol-3-yl)methyl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity or stability .
Mécanisme D'action
The mechanism of action of 5-Bromo-N-((5-methyl-1h-1,2,4-triazol-3-yl)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: Shares the triazole moiety but lacks the pyrimidine ring.
2-Amino-5-bromopyrimidine: Contains the pyrimidine ring but lacks the triazole moiety.
5-Methyl-1H-1,2,4-triazole: Similar triazole structure but without the bromine and pyrimidine components.
Uniqueness
What sets 5-Bromo-N-((5-methyl-1h-1,2,4-triazol-3-yl)methyl)pyrimidin-2-amine apart is the combination of the bromine atom, triazole ring, and pyrimidine ring in a single molecule. This unique structure provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H9BrN6 |
|---|---|
Poids moléculaire |
269.10 g/mol |
Nom IUPAC |
5-bromo-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C8H9BrN6/c1-5-13-7(15-14-5)4-12-8-10-2-6(9)3-11-8/h2-3H,4H2,1H3,(H,10,11,12)(H,13,14,15) |
Clé InChI |
DMJNIVNDKREAIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)CNC2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



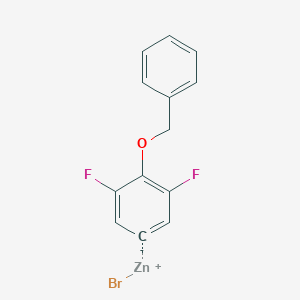
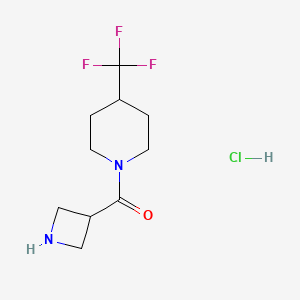
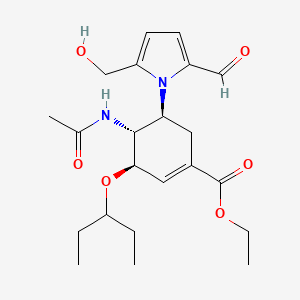
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
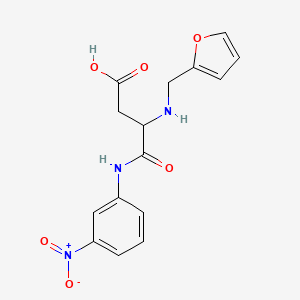
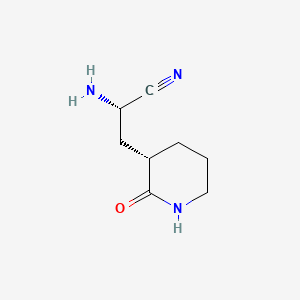
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)

![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
